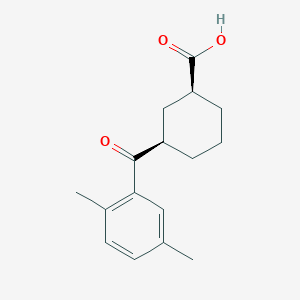

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

(1S,3R)-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2,5-dimethylbenzoyl substituent at position 3.

Properties

IUPAC Name |

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARONDEQJGSUZSU-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601183025 | |

| Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-84-8 | |

| Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2,5-dimethylbenzoyl chloride.

Formation of Intermediate: Cyclohexanone undergoes a Friedel-Crafts acylation reaction with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 3-(2,5-dimethylbenzoyl)cyclohexanone.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.

Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring and cyclohexane moiety contribute to the compound’s overall hydrophobicity, affecting its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanecarboxylic Acid Derivatives with Amino/Protected Amino Groups

- PBZS1034 [(1S,3R)-3-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid; CAS 222530-34-9]: Molecular Formula: C₁₂H₂₁NO₄ (MW 249.3 g/mol). Key Differences: Replaces the 2,5-dimethylbenzoyl group with a Boc-protected amine. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps.

- PBSQ8154 [(1R,3R)-3-aminocyclohexane-1-carboxylic acid; CAS 933445-51-3]: Molecular Formula: C₇H₁₃NO₂ (MW 159.18 g/mol). Key Differences: Lacks both the benzoyl and carboxylic acid protecting groups. The free amine and carboxylic acid enable zwitterionic behavior, increasing water solubility but limiting blood-brain barrier penetration. Stereochemical divergence (1R,3R vs. 1S,3R) may result in distinct biological activities .

Cyclohexene Carboxylic Acids (Unsaturated Analogs)

- 3-Cyclohexenecarboxylic Acid (CAS 4771-80-6):

- Molecular Formula : C₇H₁₀O₂ (MW 126.15 g/mol).

- Physical Properties : Boiling point 128–131°C (18 mmHg), melting point 17°C, density 1.08 g/cm³.

- Key Differences : The double bond in the cyclohexene ring introduces planarity, reducing steric hindrance and increasing reactivity in Diels-Alder or hydrogenation reactions. Saturation in the target compound likely enhances conformational rigidity, favoring specific binding interactions .

Hydroxy- and Amino-Substituted Cyclohexanecarboxylic Acids

- (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid (CAS 197247-91-9): Molecular Formula: C₇H₁₃NO₃ (MW 159.18 g/mol). Key Differences: The presence of both amino and hydroxy groups increases polarity, improving aqueous solubility but limiting passive diffusion across biological membranes. Such polar derivatives are often used in hydrophilic drug motifs or prodrugs, contrasting with the lipophilic benzoyl group in the target compound .

Natural Product Derivatives

- (1S,3R,4S,5R)-1,3,5-Trihydroxy-4-(p-coumaroyloxy)cyclohexane-1-carboxylic Acid (FDB001849): Molecular Formula: C₁₆H₁₈O₈ (MW 338.31 g/mol). Key Differences: The coumaroyl ester and trihydroxy groups align with natural antioxidants (e.g., chlorogenic acid derivatives). The target compound’s synthetic dimethylbenzoyl group lacks the phenolic hydroxyls, redirecting its utility toward synthetic rather than natural product-based applications .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: The 2,5-dimethylbenzoyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to smaller substituents (e.g., Boc-amino) .

- Stereochemical Specificity : The (1S,3R) configuration likely confers selectivity in chiral environments, a feature critical for avoiding off-target effects in drug candidates.

Biological Activity

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound with significant potential in various biological applications. Its structural characteristics suggest a unique pharmacological profile that merits detailed exploration. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a carboxylic acid functional group and a dimethylbenzoyl substituent. This configuration may influence its interaction with biological targets.

- Molecular Formula : CHO

- Molecular Weight : 246.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, indicating possible use in treating inflammatory diseases.

- Antitumor Potential : Initial findings suggest that this compound may inhibit tumor cell proliferation in vitro.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Interaction with Cell Signaling Pathways : Evidence suggests that it could interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis. Key findings include:

- Reduction in TNF-alpha levels : A decrease of approximately 50% compared to control groups.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

Antitumor Effects

Research conducted on various cancer cell lines revealed that the compound could inhibit cell growth effectively:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These results indicate that this compound has potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.